REACTION_SMILES
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[CH2:13]([CH3:14])[O:15][C:16](=[O:17])[CH:18]1[C:19]([CH3:23])([CH3:24])[CH:20]1[CH:21]=[O:22].[CH2:1]([O:2][P:3](=[O:5])([O:6][CH2:7][CH3:8])[C:9]([Cl:4])([Cl:11])[Cl:12])[CH3:10].[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[Mg:25]>>[C:9]([Cl:11])([Cl:12])=[CH:21][CH:20]1[CH:18]([C:16]([O:15][CH2:13][CH3:14])=[O:17])[C:19]1([CH3:23])[CH3:24]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1C(C=O)C1(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(OCC)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Type
|
product
|
Smiles
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CCOC(=O)C1C(C=C(Cl)Cl)C1(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:13]([CH3:14])[O:15][C:16](=[O:17])[CH:18]1[C:19]([CH3:23])([CH3:24])[CH:20]1[CH:21]=[O:22].[CH2:1]([O:2][P:3](=[O:5])([O:6][CH2:7][CH3:8])[C:9]([Cl:4])([Cl:11])[Cl:12])[CH3:10].[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[Mg:25]>>[C:9]([Cl:11])([Cl:12])=[CH:21][CH:20]1[CH:18]([C:16]([O:15][CH2:13][CH3:14])=[O:17])[C:19]1([CH3:23])[CH3:24]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1C(C=O)C1(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOP(=O)(OCC)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1C(C=C(Cl)Cl)C1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |